molecular formula C9H6Cl3NO3 B8711906 Carbamoylmethyl 2,3,6-trichlorobenzoate

Carbamoylmethyl 2,3,6-trichlorobenzoate

Cat. No. B8711906
M. Wt: 282.5 g/mol
InChI Key: IXFCFKVGHPCFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04309566

Procedure details

This compound was prepared in the manner of Example I, using 15.0 grams (0.066 mole) of 2,3,6-trichlorobenzoic acid, 4.4 grams (0.066 mole) of potassium hydroxide, 6.2 grams (0.066 mole) of 2-chloroacetamide, and 1.8 grams of 1,4,7,10,13,16-hexaoxacyclooctadecane in 300 ml of dry toluene and 200 ml of dimethylformamide. The crude product was purified by liquid chromatography, followed by recrystallization from ethyl acetate. The yield was 0.9 gram of (aminocarbonyl)methyl 2,3,6-trichlorobenzoate; mp 158°-160°. The ir and the nmr spectra were consistent with the proposed structure.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
1.8 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[C:7]([Cl:12])[C:3]=1[C:4]([OH:6])=[O:5].[OH-].[K+].Cl[CH2:16][C:17]([NH2:19])=[O:18].O1CCOCCOCCOCCOCCOCC1>C1(C)C=CC=CC=1.CN(C)C=O>[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[C:7]([Cl:12])[C:3]=1[C:4]([O:6][CH2:16][C:17]([NH2:19])=[O:18])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC=C1Cl)Cl
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
6.2 g
Type
reactant
Smiles
ClCC(=O)N
Step Four
Name
Quantity
1.8 g
Type
reactant
Smiles
O1CCOCCOCCOCCOCCOCC1
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in the manner of Example I
CUSTOM
Type
CUSTOM
Details
The crude product was purified by liquid chromatography
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from ethyl acetate

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)OCC(=O)N)C(=CC=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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